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Compound of Interest

Compound Name: GSK2879552

Cat. No.: B607812

GSK2879552, a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A),
demonstrates exceptional selectivity for its primary target with virtually no inhibitory activity
against the structurally related monoamine oxidases, MAO-A and MAO-B. This high degree of
selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target
effects associated with non-selective agents.

GSK2879552 is an orally active, irreversible inhibitor of LSD1, an enzyme frequently
overexpressed in various cancers, including acute myeloid leukemia (AML) and small cell lung
cancer (SCLC).[1][2] Its potent inhibition of LSD1 leads to the re-expression of silenced tumor
suppressor genes, inducing differentiation and reducing the proliferation of cancer cells.[3]

Comparative Selectivity Profile

To objectively evaluate the selectivity of GSK2879552, its inhibitory activity was compared
against that of other known LSD1 inhibitors, including the clinical-stage compound ORY-1001
and the non-selective agent tranylcypromine. The data, summarized in the table below, clearly
illustrates the superior selectivity of GSK2879552.
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Selectivity Selectivity
LSD1 IC50 MAO-AIC50 MAO-BIC50

Compound for LSD1 for LSD1
(nM) (HM) (HM)
over MAO-A over MAO-B
>100 >100
(Undetectabl (Undetectabl
GSK2879552 16 - 24[1][4] > 4167-fold > 4167-fold

e Inhibition) e Inhibition)

[2]15] [2][5]

ORY-1001 18 - 20[1][4] >100[5] >100[5] > 5000-fold > 5000-fold
Tranylcyprom

_ 20,700[6] 2.3[6] 0.95[6] ~0.1-fold ~0.05-fold
ine

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in
inhibiting a specific biological or biochemical function.

The data unequivocally shows that while GSK2879552 and ORY-1001 are highly potent
against LSD1, they exhibit negligible activity against both MAO-A and MAO-B, with IC50 values
exceeding 100 puM.[5] In stark contrast, tranylcypromine, a known non-selective monoamine
oxidase inhibitor, is significantly more potent against MAO-A and MAO-B than against LSD1.[6]

Experimental Determination of MAO-A and MAO-B
Inhibition

The selectivity of GSK2879552 was determined using in vitro enzyme inhibition assays. A
detailed protocol for such an assay is provided below.

Experimental Protocol: In Vitro MAO-A and MAO-B
Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a test
compound against MAO-A and MAO-B. This type of assay typically utilizes recombinant human
MAO enzymes and a substrate that is metabolized into a detectable product.

Materials:
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Recombinant human MAO-A and MAO-B enzymes

MAO substrate (e.g., Kynuramine or a fluorogenic substrate)
Test compound (e.g., GSK2879552)

Positive control inhibitors:

o Clorgyline (for MAO-A)[7]

o Selegiline or Pargyline (for MAO-B)[7]

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
Detection reagent (if required for the chosen substrate)
96-well microplates (black plates for fluorescence assays)
Plate reader (spectrophotometer or fluorometer)

Procedure:

o Compound Preparation: Prepare a dilution series of the test compound in a suitable solvent
(e.g., DMSO) and then dilute further in the assay buffer.

Reaction Mixture Preparation: In the wells of a 96-well plate, add the assay buffer, the test
compound at various concentrations, and the MAO substrate.

Enzyme Addition: Initiate the enzymatic reaction by adding the recombinant MAO-A or MAO-
B enzyme to the wells. For each assay, include control wells:

o No-enzyme control: Contains all components except the enzyme.

o No-inhibitor control (vehicle control): Contains all components, including the enzyme and
the solvent used for the test compound.

o Positive control: Contains all components, including the enzyme and a known inhibitor for
the respective MAO isoform.
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 Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 20-30 minutes).

e Reaction Termination: Stop the reaction, if necessary, by adding a stop solution (e.g., 2N
NaOH).[8]

» Signal Detection: Measure the absorbance or fluorescence of the product formed using a
plate reader.

e Data Analysis:
o Subtract the background reading (no-enzyme control) from all other readings.

o Calculate the percentage of inhibition for each concentration of the test compound relative
to the vehicle control.

o Plot the percentage of inhibition against the logarithm of the test compound concentration.
o Determine the IC50 value by fitting the data to a suitable dose-response curve.

To determine the selectivity for MAO-A versus MAO-B, the IC50 values obtained for each
enzyme are compared.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol to determine the selectivity of an inhibitor against
MAO-A and MAO-B can be visualized as follows:
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Caption: Workflow for determining MAO-A and MAO-B inhibitor selectivity.
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Conclusion

The available data robustly supports the conclusion that GSK2879552 is a highly selective
inhibitor of LSD1. Its lack of significant inhibitory activity against the closely related MAO-A and
MAO-B enzymes distinguishes it from non-selective agents like tranylcypromine and
underscores its potential as a targeted therapeutic agent with a favorable safety profile. The
high selectivity, combined with its potent anti-tumor activity, makes GSK2879552 a promising
candidate for further clinical development in the treatment of various cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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